N-(Bromoacetyl)glycine is an organic compound with the molecular formula CHBrNO and a molecular weight of 196 g/mol. This compound features a bromoacetyl group attached to the amino acid glycine, making it a significant intermediate in various chemical reactions and applications. It is primarily utilized in organic synthesis, particularly in the modification of biomolecules and the production of specialty chemicals.
N-(Bromoacetyl)glycine can be classified as an amino acid derivative due to its structural relation to glycine. It is synthesized from glycine and bromoacetyl bromide, which introduces the bromoacetyl functional group. This compound is categorized under halogenated compounds due to the presence of bromine, which influences its reactivity and applications in chemical synthesis .
The synthesis of N-(Bromoacetyl)glycine typically involves the acylation of glycine with bromoacetyl bromide. The reaction is generally conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.
N-(Bromoacetyl)glycine's structure can be depicted as follows:
This structure indicates that the bromoacetyl group is directly bonded to the nitrogen atom of glycine, influencing its chemical behavior.
N-(Bromoacetyl)glycine undergoes various chemical reactions:
The mechanism by which N-(Bromoacetyl)glycine acts in biological systems largely revolves around its ability to modify biomolecules. The bromoacetyl group enhances its reactivity towards nucleophiles, facilitating conjugation reactions with proteins and peptides. This modification can alter the structure and function of these biomolecules, providing insights into their biological roles .
Relevant data regarding solubility, melting point, and reactivity can be experimentally determined or found in chemical databases .
N-(Bromoacetyl)glycine has several scientific uses:
N-(Bromoacetyl)glycine is strategically incorporated into peptides during solid-phase peptide synthesis (SPPS) by leveraging its α-bromoacetamide moiety. This group serves as an electrophilic "handle" for site-specific modifications after chain assembly. The compound is typically attached at the N-terminus or within side chains using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection schemes. Boc chemistry is preferred for acid-stable intermediates due to its compatibility with hydrogen fluoride (HF) cleavage, which preserves the bromoacetyl group [4]. Resin selection is critical: Wang resin is used for C-terminal acid peptides, while 4-methylbenzhydrylamine (MBHA) resin generates C-terminal amides. For peptides requiring selective on-resin cyclization, 2-chlorotrityl chloride resin allows mild acidic cleavage (e.g., 1% TFA in DCM) while retaining side-chain protections [3]. Post-cleavage, the bromoacetyl group enables conjugation to nucleophilic carriers (e.g., cysteine-containing proteins) or intramolecular cyclization via thioether bonds [4].
Table 1: Resin Applications for N-(Bromoacetyl)glycine SPPS
Resin Type | Functional Group | Cleavage Condition | Product C-Terminus |
---|---|---|---|
Wang | Hydroxyl | TFA cocktails | Carboxylic acid |
MBHA | Amine | HF/TFA | Amide |
2-Chlorotrityl | Chloride | Mild acid (0.5-1% TFA) | Partially protected |
Bromoacetic acid is activated in situ as a symmetric anhydride for efficient coupling to peptide N-termini. This method minimizes racemization and maximizes yield compared to direct acid chloride approaches. The protocol involves:
Table 2: Optimization Parameters for Symmetric Anhydride Coupling
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
Temperature | 25°C | <15°C: Slow kinetics; >30°C: Side products |
Solvent | Anhydrous DCM | Polar solvents (DMF) cause hydrolysis |
Bromoacetic acid : DCC | 2.0 : 1.0 eq | Excess DCC promotes O-acylation |
Reaction time | 30–60 min | <20 min: Incomplete coupling |
A key advantage of the bromoacetyl group is its stability under harsh HF cleavage conditions (0°C, 1–2 hours), which simultaneously deprotects side chains (e.g., t-butyl, benzyl groups) and liberates peptides from resin. Nuclear magnetic resonance (NMR) studies confirm >90% retention of the C-Br bond integrity after HF treatment, whereas iodoacetyl analogs degrade under identical conditions due to C-I bond lability [4]. This stability arises from bromine’s intermediate electronegativity (2.96 Pauling scale), which balances bond strength and reactivity. After cleavage, bromoacetylated peptides are purified via reversed-phase HPLC using trifluoroacetic acid (TFA)/acetonitrile gradients, with the bromoacetyl group causing a characteristic 2–3 min retention time shift compared to non-derivatized analogs [4] .
Bromoacetyl-glycine exhibits significantly higher nucleophilic substitution kinetics than chloroacetyl analogs, enabling milder conjugation conditions. Key distinctions:
N-(Bromoacetyl)glycine serves as a backbone for installing non-canonical residues via post-synthetic modification. Two primary strategies are employed:
Table 3: Halogen Reactivity Parameters for Peptide Derivatization
Property | Bromoacetyl | Chloroacetyl | Iodoacetyl |
---|---|---|---|
Relative rate (thiol) | 1.0 (reference) | 0.02 | 1.5 |
HF cleavage stability | High | High | Low |
Hydrolysis half-life (pH 7) | 48 h | 120 h | 8 h |
Preferred application | Cyclization/conjugation | Acid-stable sequences | Fast reactions (pH <6) |
Compound Names Mentioned: N-(Bromoacetyl)glycine, Bromoacetic acid, Chloroacetic acid, Iodoacetic acid, Symmetric anhydride, N-hydroxybenzotriazole (HOBt), N,N'-dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA), Hydrogen fluoride (HF), Piperidine, tert-butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc).
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0